Sodium propionate-2,3-13C2

Catalog No.
S1939515
CAS No.
201996-20-5
M.F
C3H5NaO2
M. Wt
98.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-2,3-13C2

CAS Number

201996-20-5

Product Name

Sodium propionate-2,3-13C2

IUPAC Name

sodium;(2,3-13C2)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

98.046 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1;

InChI Key

JXKPEJDQGNYQSM-AWQJXPNKSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13CH2]C(=O)[O-].[Na+]

Sodium propionate-2,3-13C2 is a stable isotope-labeled compound where the propionate ion has carbon isotopes at the second and third positions. The chemical formula for sodium propionate is C3H5O2Na, and the specific labeling with carbon-13 allows for its use in various analytical applications, particularly in metabolic studies and tracer experiments. This compound is recognized for its role as a food preservative and antifungal agent, similar to its unlabeled counterpart, sodium propionate.

Typical of carboxylic acids and their salts. Upon exposure to acidic conditions, it can convert back to propionic acid. This transformation is significant in biological systems where pH plays a crucial role in the activity of compounds. The oxidation of fatty acids in metabolic pathways can also involve sodium propionate-2,3-13C2 as a substrate, contributing to energy production and various biosynthetic processes .

Sodium propionate exhibits biological activity primarily as an antifungal agent and food preservative. Its mechanism involves lowering the pH of the environment, which inhibits the growth of mold and yeast. Additionally, sodium propionate has been studied for its potential effects on gut microbiota and metabolism. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways more effectively, providing insights into how this compound interacts with biological systems .

The synthesis of sodium propionate-2,3-13C2 typically involves introducing the carbon-13 label during the synthesis of a precursor compound. One approach includes the use of ethyl acetoacetate labeled with carbon-13 at the 2 and 3 positions, which can subsequently undergo hydrolysis and decarboxylation to yield sodium propionate-2,3-13C2. While specific literature detailing this synthesis is limited, it can be inferred from general synthetic methods for labeled compounds .

Sodium propionate-2,3-13C2 has several applications in research and industry:

  • Metabolic Studies: Used as a tracer in metabolic experiments to study energy metabolism and biosynthetic pathways.
  • Food Industry: Acts as a food preservative due to its antifungal properties.
  • Pharmaceutical Research: Investigated for its effects on microbial growth and potential therapeutic applications.

Interaction studies involving sodium propionate-2,3-13C2 focus on its metabolic fate within organisms. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy to track the incorporation of the carbon-13 label into metabolic intermediates. This enables researchers to elucidate pathways involving fatty acid metabolism and other biochemical processes where sodium propionate plays a role .

Sodium propionate-2,3-13C2 shares similarities with other isotopically labeled compounds used in research. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium PropionateC3H5O2NaCommonly used as a food preservative
Sodium Propionate-1,2-13C2C3H5O2NaLabeled at different positions than sodium propionate-2,3-13C2
Sodium AcetateC2H3O2NaUsed in various biochemical applications; simpler structure
Sodium ButyrateC4H7O2NaKnown for its role in gut health and microbiome modulation

Uniqueness: Sodium propionate-2,3-13C2's distinct labeling at the second and third carbon positions allows for specific tracking in metabolic studies that other similar compounds do not provide. This specificity enhances its utility in understanding complex biochemical pathways.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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